molecular formula C25H19ClN2O4S B14088604 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088604
M. Wt: 478.9 g/mol
InChI Key: JLYPBSZOPHLJIR-UHFFFAOYSA-N
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Description

7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrole system, and a chloro-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, followed by the formation of the chromeno-pyrrole system

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Chromeno-Pyrrole System Formation: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the chromeno-pyrrole core.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromeno-pyrrole system.

    Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro-substituted phenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also serve as a probe for investigating cellular processes.

Medicine

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions may lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities.

    Chromeno-Pyrrole Derivatives: Compounds with a chromeno-pyrrole core, such as certain flavonoids, are known for their antioxidant and anti-inflammatory properties.

Uniqueness

The uniqueness of 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C25H19ClN2O4S

Molecular Weight

478.9 g/mol

IUPAC Name

7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19ClN2O4S/c1-4-11-31-17-8-5-15(6-9-17)21-20-22(29)18-12-16(26)7-10-19(18)32-23(20)24(30)28(21)25-27-13(2)14(3)33-25/h4-10,12,21H,1,11H2,2-3H3

InChI Key

JLYPBSZOPHLJIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OCC=C)C

Origin of Product

United States

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